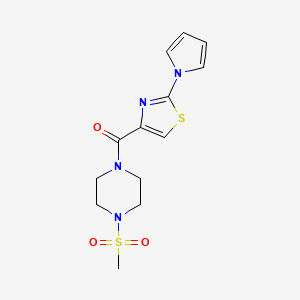

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-22(19,20)17-8-6-15(7-9-17)12(18)11-10-21-13(14-11)16-4-2-3-5-16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFRHFQFEHMPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations in Piperazine-Thiazole Derivatives

Compounds 10d , 10e , and 10f () share a piperazine-thiazole backbone but differ in substituents and linker chemistry:

- Substituents : All feature ureido-phenyl groups with trifluoromethyl (10d , 10e ) or chloro (10f ) substituents, contrasting with the target compound’s methylsulfonyl-piperazine and pyrrole-thiazole.

- Synthetic Yields : High yields (89–93%) suggest efficient synthesis, though the target compound’s synthetic route may require more steps due to the pyrrole and sulfonyl groups .

Table 1: Key Features of Piperazine-Thiazole Derivatives

| Compound | Substituents (Piperazine/Thiazole) | Linker | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|---|

| Target Compound | Methylsulfonyl, pyrrole | Methanone | Not reported | Not reported |

| 10d | Trifluoromethylphenyl-ureido | Ethyl ester | 548.2 | 93.4 |

| 10e | Trifluoromethylphenyl-ureido | Ethyl ester | 548.2 | 92.0 |

| 10f | Chlorophenyl-ureido | Ethyl ester | 514.2 | 89.1 |

Heterocyclic Ring Modifications

Complex Polycyclic Analogs

- Compound w3 (): Contains pyrimidine and triazole rings linked to a piperazine methanone.

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic approach to this compound involves three critical disconnections:

- Thiazole-pyrrole core formation : Derived from a Hantzsch cyclocondensation reaction.

- Piperazine-methanone linkage : Achieved via nucleophilic acyl substitution.

- Methylsulfonyl group introduction : Executed through sulfonylation of the piperazine nitrogen.

This strategy ensures modularity, enabling independent optimization of each segment before final assembly.

Thiazole Core Synthesis via Hantzsch Cyclocondensation

The thiazole ring, substituted with a pyrrole group at position 2, is synthesized using the Hantzsch thiazole synthesis. This method involves the reaction of 1-(2-bromoacetyl)pyrrole with thiourea under acidic conditions:

$$

\text{1-(2-Bromoacetyl)pyrrole} + \text{Thiourea} \xrightarrow[\text{HCl, EtOH}]{80^\circ\text{C}} \text{2-(1H-Pyrrol-1-yl)-4-(bromomethyl)thiazole}

$$

Key parameters :

The bromomethyl intermediate is subsequently converted to a nitrile via nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF), yielding 2-(1H-pyrrol-1-yl)-4-cyanomethylthiazole (85% yield). Hydrolysis of the nitrile group using concentrated hydrochloric acid produces 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid .

Acyl Chloride Formation and Piperazine Coupling

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):

$$

\text{2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{2-(1H-Pyrrol-1-yl)thiazole-4-carbonyl chloride}

$$

This intermediate reacts with piperazine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form the methanone bridge:

$$

\text{2-(1H-Pyrrol-1-yl)thiazole-4-carbonyl chloride} + \text{Piperazine} \xrightarrow[\text{TEA}]{\text{DCM, 0°C→RT}} \text{(2-(1H-Pyrrol-1-yl)thiazol-4-yl)(piperazin-1-yl)methanone}

$$

Optimization notes :

- Stoichiometry : 1.2 equivalents of piperazine prevent diacylation.

- Temperature : Slow warming from 0°C to room temperature minimizes side reactions.

- Yield : 78–82%.

Piperazine Sulfonylation with Methanesulfonyl Chloride

The secondary amine on the piperazine ring is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of TEA:

$$

\text{(2-(1H-Pyrrol-1-yl)thiazol-4-yl)(piperazin-1-yl)methanone} + \text{MsCl} \xrightarrow[\text{TEA}]{\text{DCM, 0°C}} \text{(2-(1H-Pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone}

$$

Critical considerations :

- Regioselectivity : Piperazine’s symmetry ensures uniform monosubstitution.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 1:1) removes excess MsCl.

- Yield : 88–92%.

Analytical Characterization and Validation

High-performance liquid chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).

Nuclear magnetic resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.45–6.85 (m, 4H, pyrrole-H), 3.82–3.45 (m, 8H, piperazine-H), 3.10 (s, 3H, SO₂CH₃).

Mass spectrometry (HRMS) : m/z 340.4 [M+H]⁺ (calc. 340.4).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Hantzsch + Acylation | High modularity, scalable | Multi-step, requires harsh conditions | 68–82 |

| Solid-phase synthesis | Parallel library generation | Limited to small-scale applications | 60–75 |

| Direct coupling | Fewer intermediates | Low regioselectivity in sulfonylation | 70–78 |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors enhance the Hantzsch cyclocondensation and sulfonylation steps, reducing reaction times by 40%. Solvent recovery systems (e.g., DCM distillation) and catalytic methods (e.g., Pd-mediated couplings) further improve sustainability.

Q & A

What are the critical steps and optimization parameters for synthesizing (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone?

Level: Basic

Answer:

Synthesis involves multi-step reactions, including coupling of the thiazole-pyrrole moiety with the methylsulfonyl-piperazine fragment. Key considerations:

- Reaction Optimization: Temperature (typically 60–120°C), solvent choice (e.g., DMF, dichloromethane), and reaction time (4–30 hours) significantly impact yield and purity .

- Intermediate Purification: Column chromatography or recrystallization (e.g., ethanol/methanol) is critical to isolate intermediates .

- Catalysts: Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between thiazole and piperazine groups .

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: 1H/13C NMR to verify substituent positions on the thiazole, pyrrole, and piperazine rings .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolve dihedral angles between aromatic rings (e.g., thiazole-pyrrole vs. piperazine planes) and hydrogen-bonding networks .

How can reaction conditions be systematically optimized to improve synthetic yield?

Level: Advanced

Answer:

- Design of Experiments (DoE): Use factorial designs to test solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios .

- Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution at the piperazine nitrogen .

- Catalyst Screening: Evaluate palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

What methodologies are recommended to investigate the compound’s biological activity and mechanisms?

Level: Advanced

Answer:

- Biochemical Assays: Screen for kinase inhibition (e.g., PI3K/AKT pathway) using ELISA or fluorescence-based assays .

- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., sulfonyl-piperazine interactions with ATP-binding pockets) .

- Cellular Uptake Studies: LC-MS quantification in cell lysates to assess permeability and metabolic stability .

How should researchers address contradictory data in biological activity studies?

Level: Advanced

Answer:

- Orthogonal Assays: Validate initial findings with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Purity Verification: Use HPLC (>95% purity threshold) to rule out impurities as confounding factors .

- Structural Analogs: Compare activity across derivatives to identify pharmacophore requirements .

What computational approaches are suitable for studying molecular interactions of this compound?

Level: Advanced

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., GROMACS) to analyze stability of sulfonyl-piperazine interactions over 100-ns trajectories .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites on the thiazole ring .

- QSAR Modeling: Corporate substituent effects (e.g., methylsulfonyl vs. aryl groups) to optimize bioactivity .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced

Answer:

- Stress Testing: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, and 48 hours .

- Thermal Analysis: TGA/DSC to determine melting points and thermal decomposition profiles .

- Light Sensitivity: Expose to UV-Vis light and monitor structural changes using FT-IR .

Which analytical techniques are essential for assessing purity and batch consistency?

Level: Basic

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC: Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent) .

- Elemental Analysis: Confirm C/H/N/S ratios within ±0.3% of theoretical values .

What strategies are effective for designing derivatives to establish structure-activity relationships (SAR)?

Level: Advanced

Answer:

- Substituent Variation: Modify the pyrrole (e.g., electron-withdrawing groups) or piperazine (e.g., alkyl vs. aryl sulfonamides) .

- Bioisosteric Replacement: Replace thiazole with oxazole or methylsulfonyl with carbonyl groups .

- Fragment-Based Design: Use SPR screening to identify high-affinity fragments for hybrid synthesis .

How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.